molecular formula C15H16N2O5 B2868046 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-98-0

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2868046
CAS No.: 1418113-98-0
M. Wt: 304.302
InChI Key: JMRROGRYGDNBKM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains several functional groups including a carboxylic acid, an oxazole ring, and a benzyloxy carbonyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. For example, the benzyloxy carbonyl group could be introduced through a reaction with benzyl chloroformate . The oxazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a chiral center. The presence of the chiral center means that this compound would exist as two enantiomers .


Chemical Reactions Analysis

The compound contains several functional groups that are reactive. The carboxylic acid group can undergo reactions such as esterification and amide formation . The oxazole ring can participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-[(1R)-1-{[(Benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid and its derivatives are used in various synthetic processes. For example, the reaction of ethyl isocyanoacetic acid with sodium hydride in anhydrous benzene, followed by treatment with carboxylic acid chlorides, produces 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to derivatives of various carboxylic acids, including aromatic and heterocyclic acids (Tormyshev et al., 2006).
  • Ethyl 2-aminooxazole-5-carboxylate, a related compound, exhibits a crystal structure consisting of planar sheets connected by intermolecular hydrogen bonding, indicating its potential use in crystallographic studies and material sciences (Kennedy et al., 2001).

Applications in Medicinal Chemistry

  • Compounds like 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone, which are structurally related to this compound, are used in the synthesis of crystalline conjugates with di- and trifunctional amino acid anions for potential applications in medicinal chemistry (Benoiton et al., 2009).
  • Various benzoxazole derivatives, closely related to oxazole compounds, have been synthesized and evaluated for antimicrobial activities, showcasing the importance of oxazole derivatives in the development of new therapeutic agents (Balaswamy et al., 2012).

Biochemical Research

  • In biochemical research, the use of oxazole derivatives can be essential for studying enzyme interactions, inhibition kinetics, and developing novel inhibitors for various biological targets, such as tryptase inhibitors derived from 1,2-benzisothiazol-3-one 1,1-dioxide compounds (Combrink et al., 1998).

Polymer and Material Science

  • Oxazole derivatives are also utilized in polymer and material science. For example, thermotropic polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid have been synthesized and characterized, indicating the versatility of these compounds in creating new materials (Kricheldorf & Thomsen, 1992).

Future Directions

The future directions for this compound could include further studies to understand its properties and potential applications. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

5-methyl-2-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-9(13-17-12(14(18)19)10(2)22-13)16-15(20)21-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,16,20)(H,18,19)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRROGRYGDNBKM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.